molecular formula C15H12ClNO4 B8583561 4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid

4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid

Cat. No.: B8583561
M. Wt: 305.71 g/mol
InChI Key: KNVHJZCCSJNVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxycarbonylamino group and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyloxycarbonylamino-3-chlorobenzoic acid typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position relative to the chlorine atom.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Protection: The amino group is protected by reacting it with benzyl chloroformate to form the benzyloxycarbonylamino group.

    Hydrolysis: The final step involves hydrolysis to obtain the desired 4-benzyloxycarbonylamino-3-chlorobenzoic acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonylamino group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of benzyloxycarbonylamino-3-chlorobenzaldehyde.

    Reduction: Formation of 4-benzyloxycarbonylamino-3-chlorotoluene.

    Substitution: Formation of 4-benzyloxycarbonylamino-3-methoxybenzoic acid.

Scientific Research Applications

4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceutical agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzyloxycarbonylamino-3-chlorobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target protein.

Comparison with Similar Compounds

  • 4-Amino-3-chlorobenzoic acid
  • 4-Benzyloxycarbonylamino-2-chlorobenzoic acid
  • 4-Benzyloxycarbonylamino-3-fluorobenzoic acid

Comparison:

  • 4-Amino-3-chlorobenzoic acid: Lacks the benzyloxycarbonyl group, making it less versatile in organic synthesis.
  • 4-Benzyloxycarbonylamino-2-chlorobenzoic acid: The position of the chlorine atom affects the reactivity and interaction with molecular targets.
  • 4-Benzyloxycarbonylamino-3-fluorobenzoic acid: The fluorine atom provides different electronic properties compared to chlorine, influencing the compound’s reactivity and stability.

4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid stands out due to its unique combination of functional groups, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

3-chloro-4-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H12ClNO4/c16-12-8-11(14(18)19)6-7-13(12)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

KNVHJZCCSJNVOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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COC(=O)c1ccc(NC(=O)OCc2ccccc2)c(Cl)c1
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Synthesis routes and methods II

Procedure details

Potassium t-butoxide (24.7 g) was dissolved in dimethylsulfoxide (221 ml) and admixed with methyl 4-benzyloxycarbonylamino-3-chlorobenzoate (4.52 g) and the mixture was stirred at room temperature for 25 minutes. The reaction mixture was poured into water (200 ml), which was then acidified with 1N hydrochloric acid (225 ml) and then extracted with ethyl acetate. The ethyl acetate layer was washed successively with water and saturated brine, and dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (ethyl acetate/hexane=2:5). A desired fraction was concentrated under reduced pressure to obtain 4-benzyloxycarbonylamino-3-chlorobenzoic acid (2.47 g) as a white powder.
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24.7 g
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221 mL
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methyl 4-benzyloxycarbonylamino-3-chlorobenzoate
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4.52 g
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200 mL
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225 mL
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